molecular formula C23H20N2O4S B2782094 3,4,5-trimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 313069-22-6

3,4,5-trimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2782094
CAS RN: 313069-22-6
M. Wt: 420.48
InChI Key: CWZFRLVMFYRDQE-UHFFFAOYSA-N
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Description

“3,4,5-trimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen, and a naphthalene group, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzamide group would likely participate in hydrogen bonding, the thiazole ring might be involved in aromatic stacking interactions, and the naphthalene group could contribute to the overall hydrophobicity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzamide group and the nonpolar naphthalene group might give the compound both hydrophilic and hydrophobic properties .

Scientific Research Applications

Cutaneous Melanoma Therapy

This compound has been used in the treatment of cutaneous melanoma, a type of skin cancer . It was loaded into an oil-in-water (O/W) microemulsion for transdermal therapy of melanoma . The microemulsion was able to penetrate the skin and increase the retention of the compound in the epidermis . The combination of Taxol and this compound effectively suppressed tumor growth and had lower toxicity to normal organs .

Anticancer Activity

The compound has shown prominent activity against both MCF-7 and A549 cancer cell lines . It was prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds were screened for their in vitro anticancer activity using MTT assay .

Transdermal Drug Delivery

The compound has been used in transdermal drug delivery systems . It was loaded into an oil-in-water (O/W) microemulsion, which was characterized by size, zeta potential, and polymer disperse index (PDI) . The microemulsion was able to penetrate the skin and increase the retention of the compound in the epidermis .

Antimicrobial Activity

Thiazole derivatives, which include the compound, have shown antimicrobial activity . They have been used as potent antimicrobial agents .

Antifungal Activity

Thiazole derivatives, including the compound, have demonstrated antifungal activity . They have been used as potent antifungal agents .

Anti-inflammatory Activity

Thiazole derivatives, including the compound, have shown anti-inflammatory activity . They have been used as potent anti-inflammatory agents .

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities associated with benzamide, thiazole, and naphthalene groups. Future research could explore these possibilities further .

properties

IUPAC Name

3,4,5-trimethoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-27-19-11-17(12-20(28-2)21(19)29-3)22(26)25-23-24-18(13-30-23)16-9-8-14-6-4-5-7-15(14)10-16/h4-13H,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZFRLVMFYRDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

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